- Palladium-Catalyzed Alkylation with Alkyl Halides by C(sp3)-H Activation, Angewandte Chemie, 2017, 56(40), 12288-12291

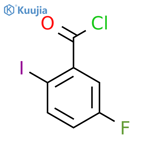

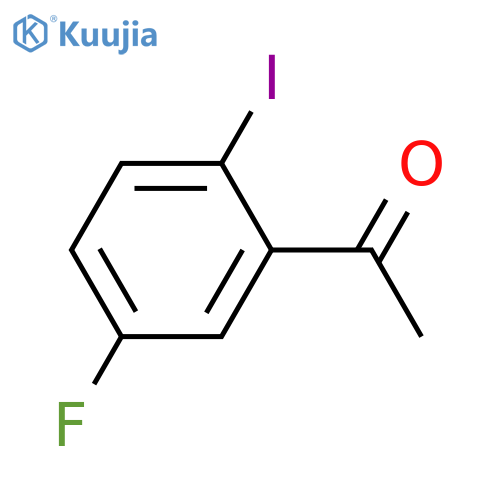

Cas no 914225-70-0 (1-(5-fluoro-2-iodophenyl)ethan-1-one)

914225-70-0 structure

Nombre del producto:1-(5-fluoro-2-iodophenyl)ethan-1-one

Número CAS:914225-70-0

MF:C8H6FIO

Megavatios:264.035518169403

MDL:MFCD09033159

CID:830462

PubChem ID:29934881

1-(5-fluoro-2-iodophenyl)ethan-1-one Propiedades químicas y físicas

Nombre e identificación

-

- 1-(5-Fluoro-2-iodophenyl)ethanone

- 5-Fluoro-2-iodoacetophenone

- 2'-Iodo-5'-fluoroacetophenone

- 5'-fluoro-2'-Iodoacetophenone

- C8H6FIO

- 2'-HYDROXYNONANOPHENONE,LIGHT BROWN OIL

- TD1027

- 1-(5-FLUORO-2-IODOPHENYL)ETHAN-1-ONE

- 1-(5-fluoro-2-iodo-phenyl)-ethanone

- AK136027

- 5 -fluoro-2 -Iodoacetophenone

- 1-(5-fluoro-2-iodo-phenyl)ethanone

- PubChem15742

- NRLSRIONJVBZDT-UHFFFAOYSA-N

- BCP07101

- AS04405

- FCH1390613

- YF10071

- LS10113

- CM11201

- SY0

- 1-(5-Fluoro-2-iodophenyl)ethanone (ACI)

- J-517506

- CS-0028281

- 5 inverted exclamation mark -Fluoro-2 inverted exclamation mark -iodoacetophenone

- AC-28676

- 914225-70-0

- GS-6032

- MFCD09033159

- AKOS015951067

- DB-079023

- SCHEMBL2584947

- SY078739

- DTXSID90652294

- 1-(5-Fluoro-2-iodophenyl)ethanone;2'-Iodo-5'-fluoroacetophenone

- 1-(5-fluoro-2-iodophenyl)ethan-1-one

-

- MDL: MFCD09033159

- Renchi: 1S/C8H6FIO/c1-5(11)7-4-6(9)2-3-8(7)10/h2-4H,1H3

- Clave inchi: NRLSRIONJVBZDT-UHFFFAOYSA-N

- Sonrisas: O=C(C)C1C(I)=CC=C(F)C=1

Atributos calculados

- Calidad precisa: 263.94474g/mol

- Carga superficial: 0

- XLogP3: 2.4

- Recuento de donantes vinculados al hidrógeno: 0

- Recuento de receptores de enlace de hidrógeno: 2

- Cuenta de enlace giratorio: 1

- Masa isotópica única: 263.94474g/mol

- Masa isotópica única: 263.94474g/mol

- Superficie del Polo topológico: 17.1Ų

- Recuento de átomos pesados: 11

- Complejidad: 160

- Recuento atómico isotópico: 0

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Recuento de unidades de unión covalente: 1

Propiedades experimentales

- Denso: 1.793

- Punto de ebullición: 269.5℃ at 760 mmHg

- Punto de inflamación: 269.5 °C at 760 mmHg

- Coeficiente de distribución del agua: Slightly soluble in water.

- PSA: 17.07000

- Logp: 2.63290

- Sensibilidad: Light Sensitive

1-(5-fluoro-2-iodophenyl)ethan-1-one Información de Seguridad

1-(5-fluoro-2-iodophenyl)ethan-1-one Datos Aduaneros

- Código HS:2914700090

- Datos Aduaneros:

China Customs Code:

2914700090Overview:

2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

Declaration elements:

Product Name, component content, use to, Acetone declared packaging

Summary:

HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%

1-(5-fluoro-2-iodophenyl)ethan-1-one PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H66475-250mg |

5'-Fluoro-2'-iodoacetophenone, 97% |

914225-70-0 | 97% | 250mg |

¥734.00 | 2023-03-14 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1067017-1g |

1-(5-Fluoro-2-iodophenyl)ethanone |

914225-70-0 | 98% | 1g |

¥45 | 2023-02-17 | |

| Chemenu | CM255738-25g |

1-(5-Fluoro-2-iodophenyl)ethanone |

914225-70-0 | 95+% | 25g |

$299 | 2022-05-27 | |

| Ambeed | A151174-5g |

1-(5-Fluoro-2-iodophenyl)ethanone |

914225-70-0 | 98% | 5g |

$17.0 | 2025-02-28 | |

| Apollo Scientific | PC48743-10g |

5'-Fluoro-2'-iodoacetophenone |

914225-70-0 | 98% | 10g |

£55.00 | 2023-09-01 | |

| Ambeed | A151174-100g |

1-(5-Fluoro-2-iodophenyl)ethanone |

914225-70-0 | 98% | 100g |

$160.0 | 2025-02-28 | |

| eNovation Chemicals LLC | K38788-50g |

5'-Fluoro-2'-iodoacetophenone |

914225-70-0 | 98% | 50g |

$1000 | 2024-05-24 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F195796-25g |

1-(5-fluoro-2-iodophenyl)ethan-1-one |

914225-70-0 | 98% | 25g |

¥587.90 | 2023-09-02 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F195796-10g |

5'-Fluoro-2'-iodoacetophenone |

914225-70-0 | 98% | 10g |

¥389.00 | 2021-05-24 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBBY010-10G |

1-(5-fluoro-2-iodophenyl)ethan-1-one |

914225-70-0 | 97% | 10g |

¥ 1,023.00 | 2023-04-13 |

1-(5-fluoro-2-iodophenyl)ethan-1-one Métodos de producción

Métodos de producción 1

Condiciones de reacción

1.1 Reagents: Triethylamine , Magnesium chloride Solvents: Acetonitrile ; 45 min, 0 °C

1.2 Solvents: Acetonitrile ; 0 °C → rt; 3 h, rt

1.3 Reagents: Lithium chloride Solvents: Dimethylformamide , Water ; 4 h, 100 °C

1.2 Solvents: Acetonitrile ; 0 °C → rt; 3 h, rt

1.3 Reagents: Lithium chloride Solvents: Dimethylformamide , Water ; 4 h, 100 °C

Referencia

Métodos de producción 2

Condiciones de reacción

Referencia

- Palladium-Catalyzed Sequential C-H Activation/Amination with Diaziridinone: An Approach to Indoles, Organic Letters, 2021, 23(9), 3646-3651

Métodos de producción 3

Condiciones de reacción

1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ; 0 °C; 2 h, rt

2.1 Reagents: Triethylamine , Magnesium chloride Solvents: Acetonitrile ; 45 min, 0 °C

2.2 Solvents: Acetonitrile ; 0 °C → rt; 3 h, rt

2.3 Reagents: Lithium chloride Solvents: Dimethylformamide , Water ; 4 h, 100 °C

2.1 Reagents: Triethylamine , Magnesium chloride Solvents: Acetonitrile ; 45 min, 0 °C

2.2 Solvents: Acetonitrile ; 0 °C → rt; 3 h, rt

2.3 Reagents: Lithium chloride Solvents: Dimethylformamide , Water ; 4 h, 100 °C

Referencia

- Palladium-Catalyzed Alkylation with Alkyl Halides by C(sp3)-H Activation, Angewandte Chemie, 2017, 56(40), 12288-12291

Métodos de producción 4

Condiciones de reacción

1.1 Reagents: Acetic acid , Sulfuric acid , Potassium nitrite Solvents: Water ; 0 °C; 30 min, 0 °C; 1 h, 0 °C → rt; rt → 0 °C

1.2 Reagents: Potassium iodide Solvents: Water ; 30 min, 0 °C; 1 h, 0 °C → rt

1.2 Reagents: Potassium iodide Solvents: Water ; 30 min, 0 °C; 1 h, 0 °C → rt

Referencia

- Copper-catalyzed ligand-free amidation of aryl iodides and amino acid amides to synthesize C3-(Z)-1H-benzo[e][1,4]diazepin-2(3H)-ones, Molecular Diversity, 2015, 19(4), 695-701

Métodos de producción 5

Condiciones de reacción

1.1 Solvents: Diethyl ether ; rt; reflux; reflux → rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; 30 min, rt → reflux; cooled

1.3 Reagents: Sodium bicarbonate Solvents: Water

2.1 Reagents: Acetic acid , Sulfuric acid , Potassium nitrite Solvents: Water ; 0 °C; 30 min, 0 °C; 1 h, 0 °C → rt; rt → 0 °C

2.2 Reagents: Potassium iodide Solvents: Water ; 30 min, 0 °C; 1 h, 0 °C → rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; 30 min, rt → reflux; cooled

1.3 Reagents: Sodium bicarbonate Solvents: Water

2.1 Reagents: Acetic acid , Sulfuric acid , Potassium nitrite Solvents: Water ; 0 °C; 30 min, 0 °C; 1 h, 0 °C → rt; rt → 0 °C

2.2 Reagents: Potassium iodide Solvents: Water ; 30 min, 0 °C; 1 h, 0 °C → rt

Referencia

- Copper-catalyzed ligand-free amidation of aryl iodides and amino acid amides to synthesize C3-(Z)-1H-benzo[e][1,4]diazepin-2(3H)-ones, Molecular Diversity, 2015, 19(4), 695-701

Métodos de producción 6

Condiciones de reacción

1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ; rt → 0 °C; 0 °C; 2 h, rt

1.2 Reagents: Triethylamine , Magnesium chloride Solvents: Acetonitrile ; 45 min, 0 °C

1.3 Solvents: Acetonitrile ; 0 °C → rt; 3 h, rt

1.4 Reagents: Lithium chloride Solvents: Dimethylformamide , Water ; 4 h, 100 °C

1.2 Reagents: Triethylamine , Magnesium chloride Solvents: Acetonitrile ; 45 min, 0 °C

1.3 Solvents: Acetonitrile ; 0 °C → rt; 3 h, rt

1.4 Reagents: Lithium chloride Solvents: Dimethylformamide , Water ; 4 h, 100 °C

Referencia

- Palladium-Catalyzed Alkylation with Alkyl Halides by C(sp3)-H Activation, Angewandte Chemie, 2017, 56(40), 12288-12291

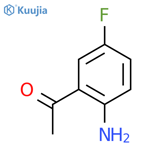

1-(5-fluoro-2-iodophenyl)ethan-1-one Raw materials

- 5-Fluoro-2-iodobenzoic acid

- Dimethyl malonate

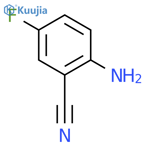

- 1-(2-amino-5-fluoro-phenyl)ethanone

- 2-Amino-5-fluorobenzonitrile

- Benzoyl chloride, 5-fluoro-2-iodo-

1-(5-fluoro-2-iodophenyl)ethan-1-one Preparation Products

1-(5-fluoro-2-iodophenyl)ethan-1-one Literatura relevante

-

Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160

-

Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878

-

Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926

-

Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115

-

George K. Larsen,Yiping Zhao Nanoscale, 2013,5, 10853-10857

914225-70-0 (1-(5-fluoro-2-iodophenyl)ethan-1-one) Productos relacionados

- 342-24-5(2-Fluorobenzophenone)

- 347-84-2(1-(4-fluorophenyl)-2-phenylethan-1-one)

- 369-33-5(1-(3,4-difluorophenyl)ethan-1-one)

- 364-83-0(2,4-Difluoroacetophenone)

- 403-42-9(4-fluoroacetophenone)

- 342-25-6(2,4’-Difluorobenzophenone)

- 345-83-5(4-Fluorobenzophenone)

- 345-92-6(4,4'-Difluorobenzophenone)

- 369-43-7(2-amino-1-(4-fluorophenyl)ethanone)

- 445-27-2(2'-Fluoroacetophenone)

Proveedores recomendados

Suzhou Senfeida Chemical Co., Ltd

(CAS:914225-70-0)2'-Iodo-5'-fluoroacetophenone

Pureza:99%

Cantidad:200KG

Precio ($):Informe

Amadis Chemical Company Limited

(CAS:914225-70-0)1-(5-fluoro-2-iodophenyl)ethan-1-one

Pureza:99%

Cantidad:500g

Precio ($):737.0